molecular formula C15H24O B3187211 Phenol, 4-(1,3-dimethyl-1-propylbutyl)- CAS No. 142731-65-5

Phenol, 4-(1,3-dimethyl-1-propylbutyl)-

Cat. No.: B3187211
CAS No.: 142731-65-5
M. Wt: 220.35 g/mol
InChI Key: QQEAMCHVFKIIGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4-(1,3-dimethyl-1-propylbutyl)- is an organic compound with the molecular formula C15H24O and a molecular weight of 220.3505 . This compound is a derivative of phenol, where the hydrogen atom at the para position is replaced by a 1,3-dimethyl-1-propylbutyl group. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(1,3-dimethyl-1-propylbutyl)- typically involves the alkylation of phenol with 1,3-dimethyl-1-propylbutyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which deprotonates the phenol, making it more nucleophilic. The reaction conditions usually include:

    Temperature: 50-100°C

    Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of Phenol, 4-(1,3-dimethyl-1-propylbutyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:

    Continuous feeding of reactants: Phenol and 1,3-dimethyl-1-propylbutyl halide

    Use of a catalyst: Phase transfer catalysts to enhance the reaction rate

    Efficient separation techniques: Distillation or crystallization to purify the final product

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(1,3-dimethyl-1-propylbutyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and meta positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of para-benzoquinone derivatives.

    Reduction: Formation of 4-(1,3-dimethyl-1-propylbutyl)cyclohexanol.

    Substitution: Formation of halogenated or nitrated phenol derivatives.

Scientific Research Applications

Phenol, 4-(1,3-dimethyl-1-propylbutyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of Phenol, 4-(1,3-dimethyl-1-propylbutyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, affecting their activity. The alkyl group can interact with hydrophobic pockets, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Phenol, 4-(1,3-dimethyl-1-propylbutyl)- can be compared with other phenol derivatives such as:

    Phenol, 4-tert-butyl-: Similar in structure but with a tert-butyl group instead of a 1,3-dimethyl-1-propylbutyl group.

    Phenol, 4-ethyl-: Contains an ethyl group at the para position.

    Phenol, 4-isopropyl-: Contains an isopropyl group at the para position.

Uniqueness

The uniqueness of Phenol, 4-(1,3-dimethyl-1-propylbutyl)- lies in its specific alkyl group, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications where other phenol derivatives may not be as effective.

Properties

IUPAC Name

4-(2,4-dimethylheptan-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-5-10-15(4,11-12(2)3)13-6-8-14(16)9-7-13/h6-9,12,16H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEAMCHVFKIIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CC(C)C)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101339669
Record name 4-(1,3-Dimethyl-1-propylbutyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101339669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142731-65-5
Record name 4-(1,3-Dimethyl-1-propylbutyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142731655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1,3-Dimethyl-1-propylbutyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101339669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,3-DIMETHYL-1-PROPYLBUTYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7L7190Y06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenol, 4-(1,3-dimethyl-1-propylbutyl)-
Reactant of Route 2
Reactant of Route 2
Phenol, 4-(1,3-dimethyl-1-propylbutyl)-
Reactant of Route 3
Phenol, 4-(1,3-dimethyl-1-propylbutyl)-
Reactant of Route 4
Phenol, 4-(1,3-dimethyl-1-propylbutyl)-
Reactant of Route 5
Phenol, 4-(1,3-dimethyl-1-propylbutyl)-
Reactant of Route 6
Phenol, 4-(1,3-dimethyl-1-propylbutyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.